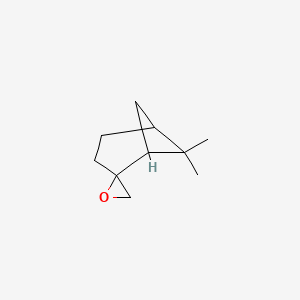

2,10-Epoxypinane

Cat. No. B1582330

Key on ui cas rn:

6931-54-0

M. Wt: 152.23 g/mol

InChI Key: OUXAABAEPHHZPC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05994598

Procedure details

Among other routes that have been developed to prepare perillyl alcohol from beta pinene oxide is that reported by T. K. Keenan in 1966 who produced perillyl acetate from beta-pinene oxide by refluxing beta-pinene oxide with acetic anhydride and acetic acid for seven hours followed by removal of the acetate to afford a nine percent (9%) yield of perillyl alcohol based on the starting beta-pinene oxide (B.S. Thesis Mass. Institute of Tech.). The applicants found the process to be reproducible albeit in low yield. F. C. Delay in Swiss Patent 5671/84 reported the production of perillyl alcohol in which he treated beta-pinene oxide with nitromethane and ammonium nitrite at a temperature between 20° C. and 90° C. in an overall yield of thirty percent (30%). Two years later Wang and co-workers published in Tetrahedron 1986, 620-638 complete details of this procedure and reported an overall yield of sixty-eight percent (68%) perillyl alcohol.

Name

perillyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([C@@H:4]1[CH2:9][CH:8]=[C:7]([CH2:10][OH:11])[CH2:6][CH2:5]1)=[CH2:3].[CH3:12][C:13]1([CH3:22])[CH:18]2[CH2:19][CH:14]1[CH2:15][CH2:16][C:17]12[O:21][CH2:20]1>>[CH3:3][C:2]([CH:4]1[CH2:5][CH:6]=[C:7]([CH2:10][O:11][C:20]([CH3:17])=[O:21])[CH2:8][CH2:9]1)=[CH2:1].[CH3:12][C:13]1([CH3:22])[CH:18]2[CH2:19][CH:14]1[CH2:15][CH2:16][C:17]12[O:21][CH2:20]1

|

Inputs

Step One

|

Name

|

perillyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)[C@H]1CCC(=CC1)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C2CCC3(C1C2)CO3)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=C)C1CCC(=CC1)COC(=O)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(C2CCC3(C1C2)CO3)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05994598

Procedure details

Among other routes that have been developed to prepare perillyl alcohol from beta pinene oxide is that reported by T. K. Keenan in 1966 who produced perillyl acetate from beta-pinene oxide by refluxing beta-pinene oxide with acetic anhydride and acetic acid for seven hours followed by removal of the acetate to afford a nine percent (9%) yield of perillyl alcohol based on the starting beta-pinene oxide (B.S. Thesis Mass. Institute of Tech.). The applicants found the process to be reproducible albeit in low yield. F. C. Delay in Swiss Patent 5671/84 reported the production of perillyl alcohol in which he treated beta-pinene oxide with nitromethane and ammonium nitrite at a temperature between 20° C. and 90° C. in an overall yield of thirty percent (30%). Two years later Wang and co-workers published in Tetrahedron 1986, 620-638 complete details of this procedure and reported an overall yield of sixty-eight percent (68%) perillyl alcohol.

Name

perillyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([C@@H:4]1[CH2:9][CH:8]=[C:7]([CH2:10][OH:11])[CH2:6][CH2:5]1)=[CH2:3].[CH3:12][C:13]1([CH3:22])[CH:18]2[CH2:19][CH:14]1[CH2:15][CH2:16][C:17]12[O:21][CH2:20]1>>[CH3:3][C:2]([CH:4]1[CH2:5][CH:6]=[C:7]([CH2:10][O:11][C:20]([CH3:17])=[O:21])[CH2:8][CH2:9]1)=[CH2:1].[CH3:12][C:13]1([CH3:22])[CH:18]2[CH2:19][CH:14]1[CH2:15][CH2:16][C:17]12[O:21][CH2:20]1

|

Inputs

Step One

|

Name

|

perillyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)[C@H]1CCC(=CC1)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1(C2CCC3(C1C2)CO3)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=C)C1CCC(=CC1)COC(=O)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(C2CCC3(C1C2)CO3)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |